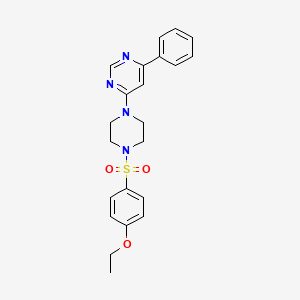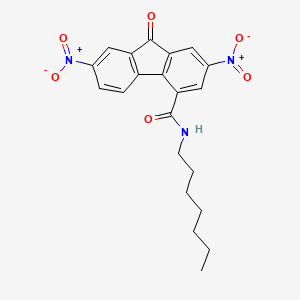![molecular formula C21H16N2O5 B11267713 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate](/img/structure/B11267713.png)
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate is an organic compound with a complex structure, featuring both nitro and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate typically involves a multi-step process:
-
Formation of the Imine Group: : The initial step involves the condensation of 2-nitro-4-formylphenyl with aniline under acidic conditions to form the imine linkage. This reaction is usually carried out in a solvent like ethanol or methanol, with a catalytic amount of acid such as hydrochloric acid or acetic acid to facilitate the condensation reaction.
-
Esterification: : The next step involves the esterification of the resulting imine compound with 4-methoxybenzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the condensation and esterification steps, as well as advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction reactions to form amines. Common reagents for this transformation include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
-
Reduction: : The imine group can be reduced to an amine using reagents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Reduction of Nitro Group: Formation of 2-amino-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate.
Reduction of Imine Group: Formation of 2-nitro-4-(phenylmethylamino)phenyl 4-methoxybenzoate.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the nitro and imine groups suggests it could be explored for antimicrobial or anticancer properties, although specific biological activities would need to be confirmed through experimental studies.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for dyes and pigments. Its structural features might impart unique properties to the materials, such as enhanced stability or specific optical characteristics.
Mechanism of Action
The mechanism of action of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group could undergo bioreduction to form reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-[(E)-(phenylimino)methyl]phenyl benzoate: Similar structure but lacks the methoxy group, which might affect its reactivity and applications.
4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate: Lacks the nitro group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of both nitro and imine groups in 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate makes it unique compared to its analogs. These functional groups provide a balance of reactivity and stability, making the compound versatile for various applications in synthesis, biology, and materials science.
Properties
Molecular Formula |
C21H16N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[2-nitro-4-(phenyliminomethyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H16N2O5/c1-27-18-10-8-16(9-11-18)21(24)28-20-12-7-15(13-19(20)23(25)26)14-22-17-5-3-2-4-6-17/h2-14H,1H3 |
InChI Key |
CLTXJOFVGJPOHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267630.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11267633.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11267638.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11267646.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B11267654.png)
![3-{5-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11267662.png)


![N-(2-chlorobenzyl)-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11267679.png)
![2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11267680.png)
![N-(4-ethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide](/img/structure/B11267706.png)
![2-{[9-(4-Methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11267722.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11267728.png)
